1-(4-Methylpentyl)-5-(propan-2-yl)azepan-2-one
Description
1-(4-Methylpentyl)-5-(propan-2-yl)azepan-2-one is a seven-membered lactam (azepan-2-one) derivative with two distinct substituents: a 4-methylpentyl group at position 1 and an isopropyl group at position 5. The 4-methylpentyl substituent is a branched aliphatic chain that enhances lipophilicity, while the isopropyl group introduces steric bulk. Such structural features are critical in pharmaceutical and materials science applications, where solubility, stability, and intermolecular interactions are key considerations.
Properties
CAS No. |
88606-99-9 |
|---|---|
Molecular Formula |
C15H29NO |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
1-(4-methylpentyl)-5-propan-2-ylazepan-2-one |
InChI |
InChI=1S/C15H29NO/c1-12(2)6-5-10-16-11-9-14(13(3)4)7-8-15(16)17/h12-14H,5-11H2,1-4H3 |
InChI Key |
HQJKWCSWFVSJAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCN1CCC(CCC1=O)C(C)C |
Origin of Product |
United States |
Biological Activity
1-(4-Methylpentyl)-5-(propan-2-yl)azepan-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. The compound is structurally related to various azepane derivatives, which are known for their diverse biological effects. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a seven-membered ring structure with a ketone functional group. Its molecular formula is C13H23NO, and it has a molecular weight of approximately 209.33 g/mol. The presence of alkyl substituents contributes to its lipophilicity, which may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Melanocortin Receptor Modulation : Some azepane derivatives have been identified as modulators of melanocortin receptors, particularly the melanocortin-5 receptor (MC5R). This receptor is implicated in numerous physiological processes, including energy homeostasis and inflammation .
- Neuroprotective Effects : Preliminary studies suggest that azepane derivatives may possess neuroprotective properties. They have been investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, including dopamine and serotonin receptors, influencing mood and cognitive functions.
- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, affecting metabolic pathways relevant to diseases such as cancer and diabetes .
Study 1: Melanocortin Receptor Activity
A study focusing on related compounds demonstrated that certain azepane derivatives could effectively modulate melanocortin receptors, leading to significant changes in metabolic rates in animal models. The study highlighted the potential of these compounds in obesity treatment by promoting energy expenditure .
Study 2: Neuroprotective Properties
Another investigation explored the neuroprotective effects of azepane derivatives in models of neurodegeneration. Results indicated that these compounds could reduce neuronal apoptosis and oxidative stress markers, suggesting a protective role against conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 1-(4-Methylpentyl)-5-(propan-2-yl)azepan-2-one is a member of the azepan-2-one family, which has garnered interest in various scientific fields due to its potential therapeutic applications. This article explores the applications of this compound, focusing on its pharmacological properties, synthesis, and case studies.
Therapeutic Potential
Research indicates that compounds similar to This compound may exhibit significant biological activity. For instance, derivatives of azepan-2-one have shown promise in treating conditions such as:
- Neurological Disorders : Compounds in this class are being investigated for their effects on neurotransmitter systems, particularly regarding serotonin and dopamine modulation. This could lead to new treatments for depression and anxiety disorders.
- Pain Management : Some azepan derivatives have been identified as potential analgesics by selectively targeting cannabinoid receptors, specifically CB2, which are implicated in pain pathways without the psychoactive effects associated with CB1 receptor activation .
Antidepressant Activity
Studies have demonstrated that azepan derivatives can influence serotonin receptors, which are critical in mood regulation. The modification of the azepan structure can enhance affinity for specific serotonin receptor subtypes, potentially leading to the development of novel antidepressant medications .
Anti-inflammatory Properties
The anti-inflammatory potential of azepan derivatives has been explored, particularly in models of inflammatory pain. The selective modulation of inflammatory pathways presents an opportunity for developing treatments that reduce inflammation without significant side effects .
Synthesis Techniques
The synthesis of This compound typically involves multi-step organic reactions that may include:
- Alkylation Reactions : Introducing alkyl groups to enhance lipophilicity and receptor binding.
- Cyclization Methods : Creating the azepan ring through cyclization of appropriate precursors.
Structure-Activity Relationship
Understanding the SAR is crucial for optimizing the pharmacological profile of azepan derivatives. Variations in substituents on the azepan ring can significantly affect:
- Receptor Affinity : Modifications can lead to increased selectivity for desired receptors (e.g., serotonin or cannabinoid receptors).
- Efficacy and Safety Profiles : Balancing potency with safety is essential in drug development.
| Compound | Receptor Target | Affinity (nM) | Efficacy | Notes |
|---|---|---|---|---|
| 25r | CB2 | 21.0 | High | Selective for CB2 over CB1 |
| 7e | 5-HT1A | 2.30 | Moderate | Significant binding affinity |
Lead Compound Development
A recent study identified a compound structurally related to azepan derivatives as a lead candidate for treating inflammatory pain. The compound demonstrated high selectivity for the CB2 receptor and significant analgesic effects in rodent models .
Clinical Implications
Research into similar compounds has indicated potential applications in treating metabolic disorders, including type 2 diabetes and obesity, by modulating pathways involved in energy metabolism and insulin sensitivity .
Comparison with Similar Compounds
To contextualize the properties of 1-(4-Methylpentyl)-5-(propan-2-yl)azepan-2-one, we compare it with structurally related compounds from literature and databases.
Structural Analogues of Azepan-2-one Derivatives
Compound A : 1-Methyl-5-[N-methyl-N-(α-methylphenethyl)aminomethyl]-2-phenyl-4-propan-2-ylpyrazol-3-one (from Clarke’s Analysis of Drugs and Poisons)
- Core Structure : Pyrazol-3-one (five-membered heterocycle) vs. azepan-2-one (seven-membered lactam).
- Substituents : Similar isopropyl and methyl groups but with aromatic (phenyl) and amine-functionalized side chains.
- The aromatic substituents enhance biological activity (e.g., enzyme inhibition), while the target compound’s aliphatic chains favor lipid membrane permeability.
Compound B : 1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride
- Core Structure : Azepan-2-one with a pyrimidinyl substituent.
- Substituents: Aminomethyl-pyrimidine (polar, aromatic) vs. 4-methylpentyl/isopropyl (non-polar, aliphatic).
- Properties: The pyrimidine group introduces hydrogen-bonding capacity and aromaticity, increasing water solubility (especially as a hydrochloride salt).
Compounds with Similar Substituent Patterns
Compound C : 1-(4-Hydroxy-5-isopropyl-2-methylphenyl)ethanone
- Core Structure: Phenolic ketone vs. lactam.
- Substituents: Shared isopropyl and methyl groups but with a hydroxyl group enhancing acidity (pKa ~10 for phenolic OH).
- Properties : The hydroxyl group in Compound C enables solubility in polar solvents and participation in redox reactions, whereas the lactam’s amide group in the target compound supports hydrogen bonding without acidity.
Data Table: Structural and Computed Properties
Preparation Methods
Grignard Addition to α,β-Unsaturated Lactams
Grignard reagents add to α,β-unsaturated azepan-2-ones to install alkyl groups. For example, reacting 5-methyleneazepan-2-one with isopropylmagnesium bromide in tetrahydrofuran (THF) at 0°C would yield the 5-isopropyl derivative. This method parallels the synthesis of 5-(propan-2-yl)azepan-2-one reported in.
Radical Allylation
Copper-catalyzed radical allylation offers a modern alternative. A protocol from describes allylboronic acid pinacol ester reactions with lactams under photoredox conditions. Applying this to azepan-2-one with isopropenyl boronate could stereoselectively introduce the isopropyl group.
Sequential Synthesis: Combining Substituents
A multi-step approach is often necessary to avoid steric clashes and ensure regiocontrol.
Stepwise Alkylation and Cyclization
Late-Stage Functionalization
-
Core Azepan-2-one : Prepare unsubstituted azepan-2-one via Beckmann rearrangement of cyclohexanone oxime.
-
Double Alkylation : Use LDA (lithium diisopropylamide) to deprotonate the lactam nitrogen, followed by sequential addition of isopropyl iodide and 4-methylpentyl bromide.
Optimization Challenges and Solutions
Steric Hindrance
The bulkiness of the 4-methylpentyl and isopropyl groups necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction rates.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Methylpentyl)-5-(propan-2-yl)azepan-2-one, and how can purity be ensured?
Methodological Answer:
- Synthesis Strategy : A multi-step approach is recommended. Begin with the alkylation of a precursor azepan-2-one scaffold. For example, introduce the 4-methylpentyl group via nucleophilic substitution under anhydrous conditions (e.g., using NaH as a base in THF). The isopropyl substituent can be incorporated via Grignard reagent addition to a ketone intermediate .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Validation : Confirm structural integrity using H/C NMR (CDCl₃, 400 MHz) and high-resolution mass spectrometry (HRMS).
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Computational Modeling :
- Employ density-functional theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set to optimize geometry and calculate vibrational frequencies. Compare with experimental IR/NMR data to validate accuracy .
- Use Multiwfn software for electron localization function (ELF) analysis to map electron density distribution .
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Stability Assay : Prepare solutions in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 210–300 nm) at timed intervals.
- Kinetic Analysis : Fit data to first-order decay models to calculate half-life () and activation energy () using the Arrhenius equation .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental spectroscopic data be resolved?
Methodological Answer:
- Functional Selection : Test hybrid functionals (e.g., B3LYP, M06-2X) and basis sets (6-311++G(d,p)) to improve agreement with experimental NMR chemical shifts. Include solvent effects via the polarizable continuum model (PCM) .
- Dynamic Effects : Conduct molecular dynamics (MD) simulations (AMBER or GROMACS) to account for conformational flexibility, which may explain deviations in predicted vs. observed H NMR coupling constants .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Crystallization Issues : The compound’s flexible aliphatic chains may hinder crystal lattice formation.
- Mitigation Strategies :
Q. How can researchers analyze the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
- Nucleophilic Attack : React with NaBH₄ in methanol to reduce the ketone group. Monitor progress via TLC and isolate the alcohol derivative for characterization.
- Electrophilic Substitution : Perform Friedel-Crafts acylation using AlCl₃ as a catalyst. Quench the reaction with ice/HCl and extract products for GC-MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
